

A Comparative Guide to the Acidity of Transition Metal Hydrides

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Compound of Interest

Compound Name: Cobalt tetracarbonyl hydride

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The acidity of transition metal hydrides, a critical parameter in catalysis, organometallic chemistry, and drug development, dictates their reactivity in proton transfer reactions.^[1] Understanding the factors that govern the pKa of these complexes is paramount for designing catalysts with tailored properties and for elucidating reaction mechanisms. This guide provides a comparative analysis of the acidity of various transition metal hydrides, supported by experimental data and detailed methodologies.

Factors Influencing the Acidity of Transition Metal Hydrides

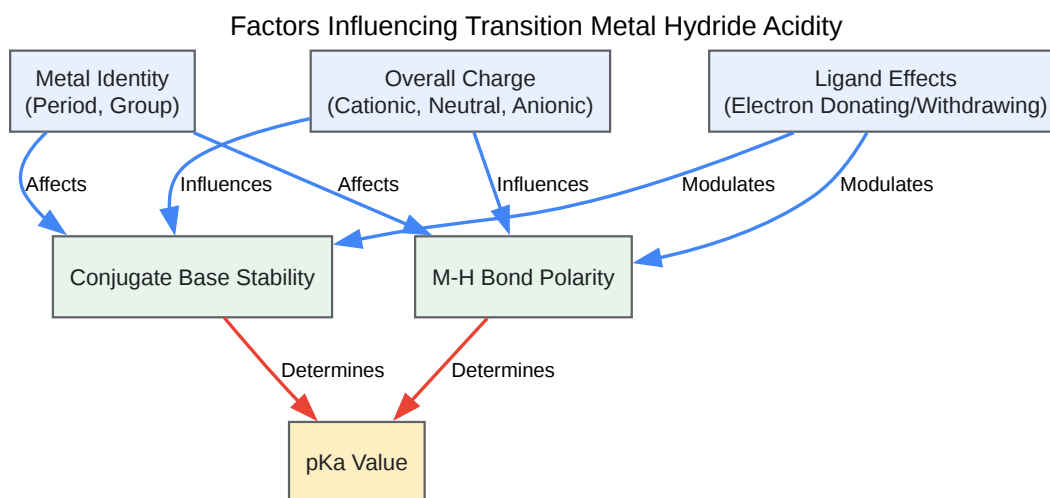
The Brønsted-Lowry acidity of a transition metal hydride is determined by the ease with which it donates a proton (H⁺). This property is influenced by several key factors, including the identity of the transition metal, the nature of the surrounding ligands, and the overall charge of the complex.

- **The Metal Center:** Acidity generally increases down a group in the periodic table.^[2] For instance, the acidity of group 8 carbonyl hydrides follows the order Fe > Ru > Os.^[3] This trend is attributed to the increasing stability of the resulting conjugate base, where larger, more polarizable metals can better delocalize the negative charge.^[2] Late transition metals tend to form more acidic hydrides compared to early transition metals.^{[4][5]}
- **Ligand Effects:** The electronic properties of the ligands attached to the metal center have a profound impact on acidity. Electron-withdrawing ligands, such as carbon monoxide (CO) or

phosphines with electronegative substituents, increase the acidity of the metal hydride.[4] Conversely, electron-donating ligands, like cyclopentadienyl (Cp) or its pentamethylated analogue (Cp*), decrease acidity. For example, hydrides with $\eta^5\text{-C}_5\text{Me}_5$ ligands are significantly weaker acids than their $\eta^5\text{-C}_5\text{H}_5$ counterparts.[3]

- **Overall Charge:** The charge of the complex plays a crucial role. Cationic hydrides are generally much more acidic than their neutral counterparts. It has been observed that oxidizing a metal hydride complex to a cation can decrease the pKa by about 15 units.[6]

The interplay of these factors is summarized in the diagram below.



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Caption: Logical relationship of factors affecting transition metal hydride acidity.

Quantitative Comparison of Acidity

The acidity of transition metal hydrides is quantified by their pKa values. These values can span a wide range, from highly acidic (negative pKa) to very weakly acidic ($\text{pKa} > 30$).[7][8] The solvent in which the measurement is taken significantly affects the pKa value; acetonitrile

(MeCN) and tetrahydrofuran (THF) are common solvents for these studies.[3][9] Below is a table summarizing the pKa values for a selection of transition metal hydrides.

Complex	Metal	pKa	Solvent
HCo(CO) ₄	Co	8.3	MeCN
HCo(CO) ₃ (P(OPh) ₃)	Co	11.3	MeCN
HMn(CO) ₅	Mn	15.1	MeCN
H ₂ Fe(CO) ₄	Fe	11.4	MeCN
[HPd(P(OMe) ₃) ₄] ⁺	Pd	-1.9	MeCN
[HPt(P(OMe) ₃) ₄] ⁺	Pt	-3.0	MeCN
(η^5 -C ₅ H ₅)Cr(CO) ₃ H	Cr	13.3	MeCN
(η^5 -C ₅ H ₅)Mo(CO) ₃ H	Mo	13.9	MeCN
(η^5 -C ₅ H ₅)W(CO) ₃ H	W	16.1	MeCN
(η^5 -C ₅ H ₅)Fe(CO) ₂ H	Fe	19.4	MeCN
(η^5 -C ₅ Me ₅)Fe(CO) ₂ H	Fe	26.3	MeCN
(η^5 -C ₅ H ₅)Ru(CO) ₂ H	Ru	20.2	MeCN
HRe(CO) ₅	Re	21.1	MeCN
H ₂ Ru(CO) ₄	Ru	18.7	MeCN
H ₂ Os(CO) ₄	Os	20.8	MeCN

Data sourced from multiple studies, primarily in acetonitrile (MeCN) for consistency.[3]

Experimental Protocols

The determination of pKa values for transition metal hydrides requires precise experimental techniques. The most common methods involve equilibrium studies where the hydride is partially deprotonated by a base of known strength.

Spectrophotometric Titration

This method is widely used for determining pKa values in non-aqueous solvents like acetonitrile.^[3]

Methodology:

- **Preparation of Solutions:** Standard solutions of the transition metal hydride and a suitable base (often a substituted aniline or phenolate) with a known pKa in the chosen solvent are prepared.^[3]
- **Equilibrium Measurement:** The hydride solution is treated with the base, establishing an acid-base equilibrium.^[3]
- **Spectroscopic Monitoring:** The equilibrium concentrations of the hydride (acid) and its conjugate base (anion) are determined using infrared (IR) or UV-Visible spectroscopy. The distinct vibrational frequencies of the carbonyl ligands (ν_{CO}) for the acid and its conjugate base are often used for quantification in IR spectroscopy.^[3]
- **Calculation of Keq:** The equilibrium constant (Keq) for the proton transfer reaction is calculated from the measured concentrations.
- **pKa Determination:** The pKa of the metal hydride is then calculated using the known pKa of the reference base and the experimentally determined Keq.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the extent of deprotonation at equilibrium.

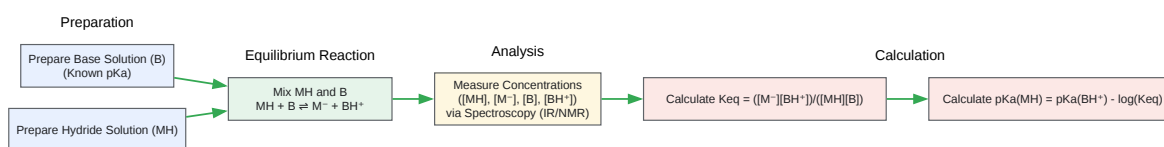
Methodology:

- **Sample Preparation:** Similar to spectrophotometric titration, a solution containing the metal hydride and a reference base is prepared in an appropriate deuterated solvent.
- **NMR Measurement:** ^1H NMR spectra are recorded. The chemical shift of the hydride proton is a key observable. The relative integrals of the signals corresponding to the protonated and

unprotonated forms of the base, or changes in the hydride resonance, are used to determine the equilibrium position.[6]

- Calculation: The equilibrium constant and subsequently the pKa are calculated from the relative concentrations of the species at equilibrium.[3]

The workflow for experimental pKa determination is illustrated below.



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Caption: General workflow for the experimental determination of pKa.

In addition to experimental methods, computational approaches, such as ab initio calculations, have been developed to predict the pKa values of transition metal hydrides with considerable accuracy.[10][11] These methods are valuable for screening potential catalysts and for understanding acidity trends. Furthermore, a simple additive model using ligand acidity constants has been developed to estimate the pKa of a wide range of transition metal hydride and dihydrogen complexes.[7][8][9]

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